A Comprehensive Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
A Comprehensive Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, bearing the CAS Number 128899-30-9 , is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a protected primary alcohol on a chiral pyrrolidinone scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, comprehensive analytical characterization, and a discussion of its applications in the development of novel therapeutics, particularly in the areas of antiviral and neuroprotective agents.
Core Compound Identification and Properties
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a derivative of (R)-5-(hydroxymethyl)pyrrolidin-2-one where the primary hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) ether. This protection strategy is fundamental in multi-step organic synthesis, preventing the reactive hydroxyl group from interfering with subsequent chemical transformations.
| Property | Value | Source |
| CAS Number | 128899-30-9 | [1] |
| Molecular Formula | C₁₁H₂₃NO₂Si | [1] |
| Molecular Weight | 229.39 g/mol | [1] |
| IUPAC Name | (5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General Knowledge |
| Storage | 2-8°C, sealed under an inert atmosphere | [1] |
Synthesis and Mechanism
The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is typically achieved through the silylation of the commercially available (R)-5-(hydroxymethyl)pyrrolidin-2-one. The choice of silylating agent and reaction conditions is critical to ensure high yield and purity.
Reaction Principle: Silylation
The protection of the primary alcohol is achieved by converting it into a bulky tert-butyldimethylsilyl (TBS) ether. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent, typically tert-butyldimethylsilyl chloride (TBSCl). The reaction is facilitated by a base, commonly imidazole, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct.
Caption: General schematic of the silylation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the silylation of primary alcohols.
Materials:
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(R)-5-(hydroxymethyl)pyrrolidin-2-one
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (230-400 mesh)
-
Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
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Addition of Reagents: To the stirred solution, add imidazole (1.5 equivalents) followed by tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at 0°C (ice bath).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel.[2][3] A typical eluent system would be a gradient of ethyl acetate in hexanes.[2] Fractions containing the pure product, as determined by TLC, are pooled and concentrated under reduced pressure to yield (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.
Analytical Characterization
Accurate characterization of the synthesized compound is crucial for its use in subsequent research and development. The following are expected analytical data based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ ~6.0-6.5 ppm (br s, 1H): NH proton of the lactam.
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δ ~3.8-4.0 ppm (m, 1H): CH proton at the chiral center (C5).
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δ ~3.5-3.7 ppm (m, 2H): CH₂ protons of the silyloxymethyl group.
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δ ~2.2-2.5 ppm (m, 2H): CH₂ protons adjacent to the carbonyl group.
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δ ~1.8-2.1 ppm (m, 2H): CH₂ protons at C4.
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δ ~0.8-0.9 ppm (s, 9H): Protons of the tert-butyl group on the silyl ether.
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δ ~0.0-0.1 ppm (s, 6H): Protons of the two methyl groups on the silicon atom.
-
-
¹³C NMR (CDCl₃, 101 MHz):
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δ ~177-179 ppm: Carbonyl carbon of the lactam.
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δ ~64-66 ppm: Carbon of the CH₂O group.
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δ ~56-58 ppm: CH carbon at the chiral center (C5).
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δ ~30-32 ppm: CH₂ carbon adjacent to the carbonyl.
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δ ~28-30 ppm: CH₂ carbon at C4.
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δ ~25-26 ppm: Carbons of the methyl groups of the tert-butyl group.
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δ ~18-19 ppm: Quaternary carbon of the tert-butyl group.
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δ ~ -5 to -6 ppm: Carbons of the methyl groups on the silicon atom.[4][5]
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Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 230.16.
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Gas Chromatography-Mass Spectrometry (GC-MS): The tert-butyldimethylsilyl group can lead to characteristic fragmentation patterns, including a prominent peak corresponding to the loss of a tert-butyl group ([M-57]⁺).[6]
Applications in Drug Development
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The chiral nature of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one makes it a particularly valuable starting material for the stereoselective synthesis of drug candidates.
Antiviral Agents
This chiral building block is instrumental in the synthesis of modified nucleoside analogues, a class of compounds known for their potent antiviral activities.[7][8][9] The pyrrolidinone ring can serve as a mimic of the ribose sugar in natural nucleosides. The protected hydroxymethyl group allows for the introduction of various nucleobases or other functional groups after further synthetic manipulations.
Caption: Synthetic pathway to nucleoside analogues.
Nootropic and Neuroprotective Agents
The pyrrolidin-2-one core is famously present in the racetam class of nootropic drugs, such as piracetam. While this specific compound is not a direct precursor to piracetam, its derivatives are explored for their potential in treating neurodegenerative diseases like Alzheimer's.[10][11][12] The chiral center and the functionalizable side chain allow for the synthesis of novel analogues with potentially improved efficacy and selectivity for targets within the central nervous system.
Safety and Handling
As a research chemical, (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent hydrolysis of the silyl ether.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
-
Incompatibilities: Strong oxidizing agents and strong acids can degrade the compound.
Conclusion
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility in the preparation of antiviral nucleoside analogues and potential neuroprotective agents underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 2020.
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed, 2020.
- Supporting Information. Wiley-VCH, 2008. [URL: not available]
- Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry. [URL: not available]
- Supplementary Information. The Royal Society of Chemistry, 2008. [URL: not available]
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ResearchGate.
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. University of Minnesota, 2021.
-
Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate, 2024.
-
Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate.
-
Synthesis of pyrimidine nucleoside analogs containing pyrrolidine... ResearchGate.
-
13C NMR chemical shifts of 1 to 5. ResearchGate.
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv, 2023.
-
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. Sigma-Aldrich.
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health, 2021.
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv, 2023.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2021.
-
5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One. MySkinRecipes.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025.
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
-
2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST WebBook.
Sources
- 1. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | 128899-30-9 [sigmaaldrich.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
